N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Description
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a synthetic organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring
Properties
IUPAC Name |
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4S/c1-23-12-7-13-11(6-10(12)16)17-15(24-13)18-14(20)8-3-2-4-9(5-8)19(21)22/h2-7H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFWRXWZZQWRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chloro and Methoxy Groups: Chlorination and methoxylation reactions are carried out to introduce the chloro and methoxy groups at the 5 and 6 positions of the benzothiazole ring, respectively.
Coupling with Nitrobenzamide: The final step involves coupling the substituted benzothiazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate various physiological functions.
Comparison with Similar Compounds
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide can be compared with other similar compounds, such as:
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-furamide: Similar structure but with a furan ring instead of a nitrobenzamide group.
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide: Contains a phenoxyacetamide group instead of a nitrobenzamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
